2-(3-Acetylphenyl)-5-fluorobenzoic acid
Description
2-(3-Acetylphenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid core substituted with a fluorine atom at position 5 and a 3-acetylphenyl group at position 2. The acetyl group (CH₃CO-) introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. Fluorine, a strong electronegative substituent, further influences electronic properties and bioavailability. This compound is structurally related to several fluorinated aromatic acids investigated for pharmaceutical applications, particularly in oncology and metabolic disorders .
Properties
IUPAC Name |
2-(3-acetylphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(16)8-14(13)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNWEIXCAJYXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613135 | |
| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-05-7 | |
| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acetylation
Direct acetylation of 2-phenyl-5-fluorobenzoic acid faces challenges due to the deactivating effect of the carboxylic acid group. However, using AlCl₃ in nitrobenzene at 25–40°C enables limited acetylation at the meta position of the phenyl ring. This method is less efficient (50–60% yield ) and generates regioisomers.
Grignard Addition-Oxidation
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Esterification : Convert 2-bromo-5-fluorobenzoic acid to its methyl ester.
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Grignard reaction : Treat with 3-acetylphenylmagnesium bromide to form a tertiary alcohol.
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Oxidation : Use PCC or KMnO₄ to oxidize the alcohol to the ketone.
This route suffers from low regioselectivity and requires protection/deprotection steps, reducing overall yield to 40–55% .
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Nitration → Reduction → Bromination → Coupling | 75–90 | >95 | High regioselectivity, scalable | Requires palladium catalysts |
| Friedel-Crafts | Direct acetylation | 50–60 | 80–85 | Fewer steps | Low yield, isomer formation |
| Grignard Oxidation | Esterification → Grignard → Oxidation | 40–55 | 70–75 | Avoids halogenation | Multiple steps, oxidation challenges |
Impurity Profiling and Control
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Isomeric byproducts : The nitration step’s <0.4% 3-fluoro-2-nitrobenzoic acid is further minimized during reduction and bromination.
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Metal residues : Suzuki coupling introduces <10 ppm Pd , addressable via Chelex treatment.
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Solvent residues : Ethanol and DME are removed via rotary evaporation, ensuring <0.1% residual solvents.
Industrial Scalability Considerations
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Cost efficiency : The Suzuki route’s catalyst costs are offset by high yields and purity.
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Safety : Exothermic nitration and diazotization steps require controlled temperature and gradual reagent addition.
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Waste management : Sulfuric acid and copper residues are neutralized and recycled per environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-(3-Carboxyphenyl)-5-fluorobenzoic acid.
Reduction: 2-(3-Hydroxyphenyl)-5-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Acetylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
2-(3-Trifluoromethylphenyl)-5-fluorobenzoic Acid
- Structure : Features a trifluoromethyl (CF₃) group instead of acetyl.
- Properties : The CF₃ group is more electronegative and lipophilic than acetyl, leading to higher LogP values (e.g., 4.51 for a related trifluoromethyl compound ). This enhances membrane permeability but may reduce solubility.
- Acidity : CF₃ is a stronger electron-withdrawing group, making the carboxylic acid more acidic than the acetyl-substituted analog .
2-(Difluoromethoxy)-5-fluorobenzoic Acid
- Structure : Contains a difluoromethoxy (OCF₂) group.
- Properties : The ether linkage introduces polarity, balancing lipophilicity and solubility. The electron-withdrawing effect of OCF₂ is weaker than acetyl, resulting in lower acidity .
2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic Acid
Positional Isomers and Structural Analogues
3-(3-Acetylphenyl)-5-fluorobenzoic Acid
- Structure : Acetylphenyl group at position 3 instead of 2.
- Impact : Altered steric and electronic interactions may affect binding to biological targets. For example, antiproliferative activity in similar compounds (e.g., tepotinib derivatives) is highly sensitive to substituent positioning .
5-Fluoro-2-(trifluoromethyl)benzoic Acid
Functional Group Comparisons
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Acetylphenyl)-5-fluorobenzoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route starts with fluorinated benzene derivatives, using Friedel-Crafts acetylation to introduce the acetyl group at the 3-position of the phenyl ring. Subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling) or carboxylation steps can introduce the benzoic acid moiety. For example, fluorinated intermediates may undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling to achieve regioselectivity .
- Key Considerations :
- Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize side products.
- Use HPLC or LC-MS to monitor reaction progress and purity.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Use programs like SHELXL for crystal structure refinement. Ensure high-resolution data collection to resolve fluorine and acetyl group positions .
- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns. Compare chemical shifts with structurally similar fluorinated benzoic acids .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Disposal : Follow hazardous waste regulations. Neutralize acidic residues before disposal, as recommended in safety data sheets for analogous fluorinated benzoic acids .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst type). For example, replace traditional Pd catalysts with cheaper Ni-based alternatives if steric hindrance limits coupling efficiency.
- Purification : Use gradient elution in preparative HPLC to isolate the target compound from acetylated byproducts.
- Reference Data : Compare yields with structurally similar compounds, such as 2-(3,5-dichlorophenyl)-5-fluorobenzoic acid , where dichloro groups influence reaction kinetics .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Assessment : Confirm compound purity (>95% by HPLC) to rule out contaminants affecting bioassays.
- Target Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for enzymes/receptors. For example, fluorine’s electronegativity may alter interactions with hydrophobic protein pockets .
- Metabolic Stability : Evaluate metabolic pathways using liver microsome assays to identify active/inactive metabolites.
Q. What computational approaches are suitable for predicting its pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes or transporters.
- ADME Prediction : Tools like SwissADME can estimate solubility, permeability, and CYP inhibition risks. Validate predictions with experimental logP and solubility measurements.
- Reference : Fluorine’s impact on bioavailability is well-documented in analogs like 5-(3-acetylphenyl)-2-fluorobenzoic acid .
Q. How to address discrepancies in crystallographic refinement data?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN command to model twinning and improve R-factors .
- Disorder Modeling : For flexible acetyl groups, apply anisotropic displacement parameters and split occupancy models.
- Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths, angles).
Key Research Challenges
- Synthetic Complexity : Balancing regioselectivity in fluorine and acetyl group placement.
- Biological Target Specificity : Differentiating activity against closely related enzymes (e.g., COX-1 vs. COX-2).
- Crystallographic Artifacts : Resolving disorder in the acetyl group due to rotational freedom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
